![molecular formula C16H12Cl2N4O2 B12902743 ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28648-99-9](/img/structure/B12902743.png)
ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with a molecular formula of C16H12Cl2N4O2. This compound is characterized by its pyrido[2,3-b]pyrazine core, which is substituted with chloro and chlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of chloro and chlorophenyl groups: These groups are introduced through substitution reactions using chlorinating agents.
Carbamate formation: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the carbamate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with similar compounds such as:
Ethyl {3-(4-chlorophenyl)-8-[(4-chlorophenyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core but vary in their substituents, affecting their reactivity and applications.
The uniqueness of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate lies in its specific substituents and the resulting properties, making it valuable for targeted research and applications.
Propiedades
Número CAS |
28648-99-9 |
|---|---|
Fórmula molecular |
C16H12Cl2N4O2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C16H12Cl2N4O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H,20,21,22,23) |
Clave InChI |
ZABRAUDOEKWXNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


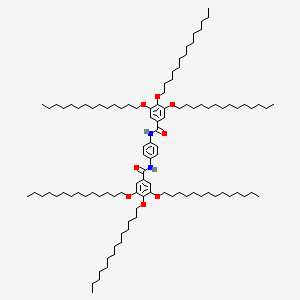
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)


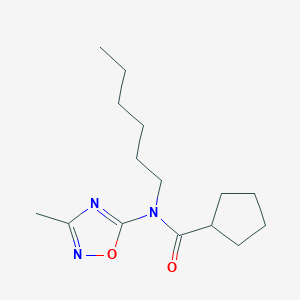
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
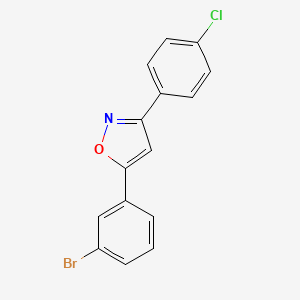

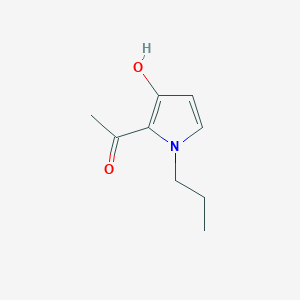


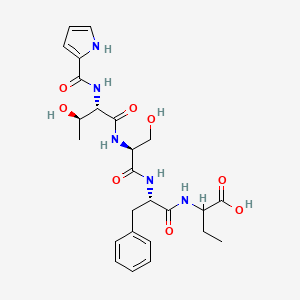
![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
